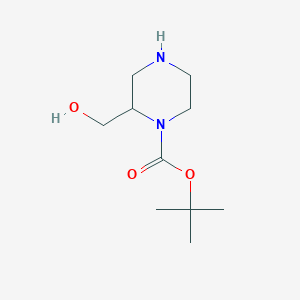

Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate

CAS No.: 205434-75-9

Cat. No.: VC2034029

Molecular Formula: C10H20N2O3

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 205434-75-9 |

|---|---|

| Molecular Formula | C10H20N2O3 |

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13/h8,11,13H,4-7H2,1-3H3 |

| Standard InChI Key | BCPPNDHZUPIXJM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCNCC1CO |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1CO |

Introduction

Chemical Identity and Properties

Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate is a heterocyclic compound characterized by a piperazine ring structure with a tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom and a hydroxymethyl substituent at position 2. The compound exists in different stereoisomeric forms, with both (R) and (S) enantiomers documented in literature with distinct CAS numbers.

Physical and Chemical Properties

The compound demonstrates important physicochemical characteristics that make it valuable in organic synthesis:

| Property | Value |

|---|---|

| Molecular Formula | C10H20N2O3 |

| Molecular Weight | 216.28 g/mol |

| CAS Number | 205434-75-9 (racemic form) |

| IUPAC Name | tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13/h8,11,13H,4-7H2,1-3H3 |

| Standard InChIKey | BCPPNDHZUPIXJM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1CO |

The compound features a hydroxymethyl group (-CH2OH) attached to the piperazine ring at position 2, which serves as a reactive functional group for further derivatization. The tert-butoxycarbonyl group functions as a protecting group for the piperazine nitrogen, allowing for selective chemistry at other positions.

Stereochemistry and Structural Variants

The stereochemistry at position 2 of the piperazine ring creates distinct enantiomers with unique properties and applications.

(R)-Enantiomer

The (R)-enantiomer, known as (R)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate, is identified by CAS number 169448-87-7. This stereoisomer has been extensively studied in pharmaceutical applications .

(S)-Enantiomer

The (S)-enantiomer is identified as (S)-1-Boc-2-(hydroxymethyl)piperazine or (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate, with CAS number 1030377-21-9. Research has shown this enantiomer serves as a crucial intermediate in the preparation of Wee-1 kinase activity inhibitors .

Structural Analogues

Several structural analogues have been developed by modifying the substituents on the piperazine ring:

-

Tert-butyl 2-(hydroxymethyl)-5-methyl-piperazine-1-carboxylate (C11H22N2O3, MW: 230.30 g/mol)

-

Tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate (C17H26N2O3, MW: 306.4)

Synthesis Methods

Multiple synthetic routes have been developed to produce tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate and its stereoisomers, with varying efficiency and stereoselectivity.

Boc Protection Method

A third approach involves the Boc protection of an unprotected 2-(hydroxymethyl)piperazine using di-tert-butyl dicarbonate:

| Reactants | Conditions | Yield |

|---|---|---|

| 4-N-Benzyl-2-hydroxymethylpiperazine + Di-tert-butyl dicarbonate | In dichloromethane at 20°C for 4 h | 85% |

The reaction proceeds under mild conditions to produce tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate .

Chemical Reactions

The hydroxymethyl and protected amine functionalities make tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate a versatile reagent in various chemical transformations.

Reactions Involving the Hydroxymethyl Group

The primary alcohol functionality can participate in several reactions:

-

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents.

-

Nucleophilic substitution: The hydroxyl group can be converted to a good leaving group and then displaced by nucleophiles .

-

Esterification: The hydroxyl group can form esters with carboxylic acids or acid chlorides.

Reactions at the Piperazine Nitrogen

The unprotected nitrogen of the piperazine ring can participate in various reactions:

-

Alkylation: The secondary amine can undergo N-alkylation with alkyl halides .

-

Acylation: The amine can be acylated with acid chlorides or anhydrides to form amides .

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides .

For example, tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate reacts with 6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride in THF with triethylamine at room temperature .

Applications in Pharmaceutical Research

Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate and its stereoisomers have found numerous applications in medicinal chemistry and drug development.

As Kinase Inhibitor Precursors

The (S)-enantiomer serves as a crucial intermediate in the preparation of Wee-1 kinase activity inhibitors. Specifically, it reacts with 1,2-difluoro-4-nitrobenzene to synthesize tert-butyl (S)-4-(2-fluoro-4-nitrophenyl)-2-(hydroxymethyl)piperazine-1-carboxylate, which is further transformed into the kinase inhibitor .

In the Synthesis of JAK Inhibitors

The compound has been utilized in the synthesis of Janus kinase (JAK) inhibitors, particularly JAK3 inhibitors. These compounds are being investigated for the treatment of gastrointestinal inflammatory diseases .

In Development of Anti-Cancer Agents

Research indicates its use in developing compounds for treating cancer:

-

As precursors in the synthesis of bi-steric mTOR inhibitors for cancer treatment

-

In combination with RAS inhibitors for inducing apoptosis of tumor cells

In Antimicrobial Research

The compound has been employed in developing agents with antimicrobial activity:

-

As intermediates in the synthesis of antifungal photodynamic therapy agents

-

In developing novel astemizole analogues with activity against Plasmodium falciparum

| Hazard Type | Classification |

|---|---|

| Skin Corrosion/Irritation | May cause skin irritation |

| Serious Eye Damage/Eye Irritation | May cause eye irritation |

| Acute Toxicity | Data insufficient for classification |

| Respiratory Sensitization | Data insufficient for classification |

The compound should be handled with appropriate personal protective equipment, including gloves, lab coat, and eye protection .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume